REACTION_CXSMILES
|
[BrH:1].Br.[NH2:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]2[C:7]=1[CH2:8][C:9](=[O:17])[NH:10]2>>[BrH:1].[NH2:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[C:7]=1[CH2:8][C:9](=[O:17])[NH:10]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide
|
Quantity
|
0.533 g
|
Type
|
reactant
|
Smiles
|
Br.NCCC1=C2CC(NC2=C(C=C1)OC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with cold methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Br.NCCC1=C2CC(NC2=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |